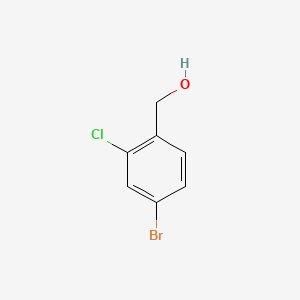

(4-Bromo-2-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVZCDJJABVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656359 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Establishing Analytical Trust in Pharmaceutical Intermediates

An In-depth Technical Guide to the Structural Analysis of (4-Bromo-2-chlorophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The structural integrity of each building block is not a matter of academic curiosity but a cornerstone of drug safety and efficacy. This compound, a versatile substituted benzyl alcohol, is a frequent player in the synthesis of complex therapeutic agents. Its specific substitution pattern—a bromine at position 4 and a chlorine at position 2—offers a distinct chemical handle for molecular elaboration. However, this same specificity demands an unambiguous and robust analytical confirmation. Isomers can exhibit vastly different reactivities and lead to unwanted side products, making definitive structural elucidation a critical quality attribute.

This guide is structured to mirror a logical, field-proven analytical workflow. We begin with foundational identity and purity checks and progress to sophisticated spectroscopic techniques that, when used in concert, provide an irrefutable structural portrait. Each step is presented not merely as a protocol but as a component of a self-validating analytical system, explaining the causality behind methodological choices to build a complete and trustworthy data package.

Part 1: Foundational Identity and Purity Assessment

Before delving into complex structural details, the foundational identity and purity of the material must be confirmed. This initial phase serves as a crucial gatekeeper in the analytical process.

Physicochemical Characterization

The first point of verification involves matching the bulk properties of the substance to established reference values. These parameters provide a rapid, albeit low-resolution, confirmation of identity.

Table 1: Key Physicochemical Properties of this compound

| Property | Expected Value | Authoritative Source |

| Molecular Formula | C₇H₆BrClO | PubChem[1], Guidechem[2] |

| Molecular Weight | 221.48 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 219.92906 Da | PubChem[1] |

| Appearance | White to off-white solid | Varies by commercial supplier |

| CAS Number | 185315-48-4 | Sigma-Aldrich, Guidechem[2] |

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is optimal.

Expertise & Rationale: The use of a C18 stationary phase is dictated by the moderate polarity of the analyte. The phenyl ring and halogens provide hydrophobicity, while the hydroxyl group imparts polarity, making it well-suited for retention on a non-polar C18 column. A mobile phase of methanol and water provides the necessary polarity range to elute the compound with a good peak shape and within a reasonable timeframe. UV detection is highly effective due to the strong absorbance of the aromatic ring.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

-

System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with the mobile phase.

-

Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (75:25, v/v). Degas thoroughly using sonication or vacuum filtration.

-

Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL. Create a working solution by diluting this to 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm (captures the primary electronic transitions of the substituted benzene ring)

-

-

Data Analysis: Inject the sample. Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. The system suitability should be verified by ensuring adequate theoretical plates and a low tailing factor for the main peak.

Diagram 1: HPLC Purity Workflow

Caption: A streamlined workflow for determining the purity of this compound via HPLC.

Part 2: Unambiguous Structural Elucidation

With purity established, the focus shifts to techniques that probe the molecular structure at an atomic level.

Molecular Weight and Isotopic Pattern Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, serving as a definitive confirmation of its elemental composition. For halogenated compounds, MS offers a unique and powerful validation through the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Trustworthiness through Isotopic Signature: The presence of one bromine and one chlorine atom creates a highly characteristic "M, M+2, M+4" isotopic cluster. The relative intensities of these peaks are predictable and serve as a high-confidence fingerprint. Any deviation from this pattern would immediately cast doubt on the structure. Electrospray ionization in positive mode (ESI+) is a soft ionization technique that is ideal for observing the protonated molecular ion, [M+H]⁺.

Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₇H₆BrClO:

| Ion | m/z (Calculated) | Relative Abundance | Isotopic Composition |

| [M+H]⁺ | 220.9363 | 100.0% | ⁷⁹Br, ³⁵Cl |

| [M+2+H]⁺ | 222.9343 | 130.4% | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |

| [M+4+H]⁺ | 224.9322 | 32.4% | ⁸¹Br, ³⁷Cl |

Note: Data derived from theoretical predictions consistent with information available from sources like PubChem.[1]

Diagram 2: Logical Relationship of MS Isotopic Peaks

Caption: The characteristic M, M+2, M+4 isotopic pattern generated by one Br and one Cl atom.

Definitive Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity and substitution pattern of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the key diagnostic signals are in the aromatic region.

-

Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic protons.

-

H6: Expected to be a doublet (d), coupled only to H5. Its chemical shift will be downfield due to the proximity of the electron-withdrawing chlorine atom.

-

H5: Expected to be a doublet of doublets (dd), coupled to both H6 and H3.

-

H3: Expected to be a doublet (d), coupled only to H5.

-

-

Methylene Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and appear as a singlet. In very pure, dry solvents, coupling to the hydroxyl proton may be observed, resulting in a doublet.

-

Hydroxyl Proton (-OH, variable): Appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment can be performed to confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbons directly attached to the halogens (C-Cl and C-Br) can be identified by their characteristic chemical shifts and reduced peak intensity.

-

Methylene Carbon (-CH₂OH, δ ~60-65 ppm): One signal in the aliphatic region confirms the presence of the benzylic alcohol carbon.

2D NMR (COSY & HSQC): Unambiguous Assignment

-

COSY (Correlation Spectroscopy): Creates cross-peaks between protons that are coupled to each other. This experiment would definitively link H6 to H5, and H5 to H3, confirming their positions on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C3, C5, C6) and the methylene carbon.

Functional Group Verification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity | Functional Group Confirmed |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene (-CH₂) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Aromatic Ring |

| C-O Stretch | 1260 - 1000 | Strong | Primary Alcohol |

| C-Cl Stretch | 850 - 750 | Strong | Chloro-substituent |

| C-Br Stretch | 680 - 515 | Strong | Bromo-substituent |

Part 3: The Gold Standard: X-ray Crystallography

For absolute proof of structure, particularly the conformation in the solid state, single-crystal X-ray crystallography is the definitive method.[3] While not typically employed for routine intermediate analysis due to the requirement of high-quality crystals, it provides an unambiguous 3D map of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[3] Should any ambiguity remain after spectroscopic analysis, or if the solid-state structure is of particular interest for process development, this technique provides the final, authoritative answer.

Conclusion: A Triad of Analytical Certainty

The structural analysis of this compound is a case study in building analytical certainty through a multi-technique approach. The triad of chromatography , mass spectrometry , and NMR spectroscopy forms a robust and self-validating workflow. HPLC establishes the purity of the analyte being studied. Mass spectrometry confirms the elemental composition and provides a unique isotopic signature. Finally, NMR spectroscopy delivers the definitive blueprint of atomic connectivity, unambiguously confirming the 1,2,4-substitution pattern that defines the molecule's identity. Complemented by FTIR for functional group verification, this comprehensive strategy ensures that the material proceeding to the next stage of synthesis is precisely the molecule it is intended to be, upholding the principles of quality and safety that are paramount in pharmaceutical development.

References

chemical reactivity of (4-Bromo-2-chlorophenyl)methanol

An In-Depth Technical Guide to the Chemical Reactivity of (4-Bromo-2-chlorophenyl)methanol

Abstract

This compound, a di-halogenated benzyl alcohol derivative, serves as a highly versatile and strategic intermediate in modern organic synthesis. Its chemical architecture, featuring a primary alcohol and two distinct halogen atoms (bromine and chlorine) on the aromatic ring, offers a unique platform for sequential and selective functionalization. This technical guide provides a comprehensive exploration of the synthesis and , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core reactions involving its hydroxyl group and the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to empower scientists to leverage this building block for the construction of complex molecular targets.

Introduction: A Building Block of Strategic Importance

Halogenated benzyl alcohols are foundational intermediates in synthetic organic chemistry, providing robust handles for a wide array of chemical transformations.[1] this compound (CAS No. 185315-48-4) is of particular interest due to its trifunctional nature.[2] The molecule possesses three key reactive sites:

-

A nucleophilic primary hydroxyl group.

-

A reactive carbon-bromine (C-Br) bond.

-

A more robust carbon-chlorine (C-Cl) bond.

This distinct arrangement facilitates orthogonal reactivity , a powerful synthetic strategy that allows for the selective modification of one functional group in the presence of others.[1] The C-Br bond is significantly more reactive than the C-Cl bond in many standard transformations, most notably palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity enables chemists to perform stepwise modifications, first at the bromine-substituted position and subsequently at the chlorine-substituted position, allowing for the controlled and precise assembly of complex molecular architectures. This attribute makes this compound a valuable precursor for pharmaceuticals, agrochemicals, and novel organic materials.[1][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 185315-48-4[1] |

| Molecular Formula | C₇H₆BrClO[1][4] |

| Molecular Weight | 221.48 g/mol [1] |

| Physical Form | Solid[1] |

Synthesis of this compound

The most common and direct route to this compound is through the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Workflow for Synthesis via Reduction

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-chlorobenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The choice of NaBH₄ is strategic; it is a mild and selective reducing agent for aldehydes and ketones, which will not affect the halogen substituents.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 4-5) to neutralize excess NaBH₄ and decompose the borate ester complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield pure this compound.

Reactivity of the Hydroxyl Group

The primary alcohol moiety is a key site for functional group interconversion, allowing for its transformation into aldehydes, ethers, and esters.

Caption: Key reactions involving the hydroxyl group of the title compound.

Oxidation to 4-Bromo-2-chlorobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. This aldehyde is a valuable intermediate for further reactions such as Wittig reactions, reductive aminations, or as a substrate in its own right.

-

Causality of Reagent Choice: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) are preferred. Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid could over-oxidize the product to the carboxylic acid. MnO₂ is particularly effective for oxidizing benzylic alcohols chemoselectively.

Etherification

The formation of an ether linkage is commonly used to install protecting groups or to synthesize molecules with specific physicochemical properties. The Williamson ether synthesis is a classic and reliable method.

-

Experimental Rationale: The reaction proceeds via an Sₙ2 mechanism. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are used to solvate the cation and prevent protonation of the highly basic alkoxide intermediate.

Esterification

Esterification is crucial for synthesizing prodrugs, fragrances, and polymeric materials.[5] The reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride or anhydride, yields the corresponding ester.[3]

-

Experimental Rationale: When using an acid chloride, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct generated during the reaction.[3] This prevents protonation of the starting alcohol and drives the reaction to completion. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or chloroform.[3]

Reactivity of the Carbon-Halogen Bonds

The presence of two different halogens is the most synthetically valuable feature of this compound. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This differential reactivity is the cornerstone of selective cross-coupling reactions.[1]

Caption: Selective palladium-catalyzed cross-coupling at the C-Br position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, linking an aryl halide with an organoboron species.[6][7] For this compound, this reaction can be performed with high selectivity at the C-Br position.

-

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is kinetically favored over the stronger C-Cl bond. Following transmetalation with the activated boronic acid and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated.

-

Trustworthiness of Protocol: The choice of ligand, base, and solvent is critical for a successful and selective reaction. Phosphine ligands like PPh₃ or more advanced biaryl phosphines (e.g., SPhos, XPhos) stabilize the palladium catalyst. An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[8][9]

Quantitative Data: Representative Suzuki-Miyaura Reactions

| Boronic Acid | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | (2-Chloro-4-phenylphenyl)methanol | Pd(PPh₃)₄ / K₂CO₃ | >85% |

| 4-Methoxyphenylboronic acid | (2-Chloro-4-(4-methoxyphenyl)phenyl)methanol | Pd(dppf)Cl₂ / Cs₂CO₃ | >90% |

| Thiophene-3-boronic acid | (2-Chloro-4-(thiophen-3-yl)phenyl)methanol | Pd(PPh₃)₄ / K₃PO₄ | ~75%[8] |

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the arylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of this compound.

-

Expertise in Application: This reaction is invaluable in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[12] The choice of ligand is crucial and often dictates the scope of the reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required for efficient coupling, especially with less nucleophilic amines or more challenging aryl chlorides.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[11][12]

Applications in Multi-Step Synthesis

The orthogonal reactivity of this compound makes it an ideal starting point for the synthesis of complex, polysubstituted aromatic compounds. A typical synthetic strategy involves:

-

Initial Functionalization: Performing a selective Suzuki or Buchwald-Hartwig reaction at the C-Br position.

-

Modification of the Alcohol: Protecting, oxidizing, or converting the hydroxyl group to another functional group.

-

Second Functionalization: Subjecting the remaining C-Cl bond to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger catalyst system) to install a third point of diversity.

This stepwise approach provides a high degree of control and flexibility, enabling the efficient construction of molecular libraries for drug discovery and the synthesis of precisely defined materials.

Summary and Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its value lies in the predictable and differential reactivity of its three functional sites. The hydroxyl group allows for standard transformations into ethers, esters, and aldehydes, while the hierarchical reactivity of the C-Br and C-Cl bonds enables selective, stepwise palladium-catalyzed cross-coupling reactions. This guide has outlined the fundamental principles of its reactivity, supported by practical experimental protocols and mechanistic rationale. As the demand for complex and precisely substituted aromatic molecules continues to grow in pharmaceuticals and materials science, the strategic application of intermediates like this compound will remain a cornerstone of synthetic innovation.

References

- 1. This compound | 185315-48-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

The Synthetic Versatility of (4-Bromo-2-chlorophenyl)methanol: A Technical Guide for Advanced Organic Synthesis

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of polyfunctionalized aromatic compounds is paramount. (4-Bromo-2-chlorophenyl)methanol emerges as a highly valuable and versatile building block, offering a unique convergence of reactive sites that can be selectively addressed to construct complex molecular architectures. Its structure, featuring a primary benzylic alcohol and two distinct halogen atoms—bromo and chloro—on the phenyl ring, provides a rich platform for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis. We will delve into its preparation and subsequent utility in key synthetic operations, including oxidation, etherification, and regioselective cross-coupling reactions. The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full synthetic potential of this important intermediate. The strategic placement of the bromo and chloro substituents allows for sequential and controlled functionalization, a critical advantage in the multi-step synthesis of high-value molecules.

Synthesis of this compound

The most direct and reliable laboratory-scale synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This precursor can be synthesized via several routes, including the direct bromination of 2-chlorobenzaldehyde[1]. The reduction of the aldehyde to the primary alcohol is a robust and high-yielding transformation, commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄).

The choice of sodium borohydride is predicated on its excellent functional group tolerance; it selectively reduces aldehydes and ketones without affecting the aryl halides, ensuring the integrity of the bromo and chloro substituents critical for subsequent reactions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

Materials:

-

4-Bromo-2-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq.) in methanol (approximately 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

References

An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanol: From Synthesis to its Role as a Key Pharmaceutical Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Bromo-2-chlorophenyl)methanol has emerged as a significant intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value lies in the strategic placement of bromo and chloro substituents on the phenyl ring, which allows for selective functionalization and serves as a crucial structural motif in several biologically active compounds. This guide provides a comprehensive overview of the historical context of diarylmethanol synthesis, detailed protocols for the preparation of this compound, and an exploration of its application as a key building block in the development of modern therapeutics.

Introduction: The Diarylmethanol Motif in Drug Discovery

The diarylmethanol core is a privileged scaffold in medicinal chemistry, forming the central structural element in a wide array of therapeutic agents. This motif is particularly prevalent in antihistamines, anticholinergics, and other neuroactive drugs. The development of synthetic methodologies to access these structures has been a continuous area of research. Early approaches often relied on the addition of organometallic reagents, such as Grignard reagents, to aromatic aldehydes.[1][2] More recent advancements have focused on catalytic and highly enantioselective methods to produce chiral diarylmethanols, which are often required for optimal pharmacological activity.[3][4] The evolution of these synthetic techniques has enabled the efficient production of increasingly complex diarylmethanol derivatives, including this compound.

The Emergence of this compound as a Key Building Block

A direct historical account of the initial "discovery" of this compound is not prominent in the scientific literature. Instead, its significance arose with the development of complex pharmaceutical agents where its specific substitution pattern proved advantageous. The presence of both a bromine and a chlorine atom on the phenyl ring offers distinct opportunities for further chemical modification through various cross-coupling reactions, while the methanol group provides a handle for esterification, etherification, or conversion to other functional groups.

The utility of the 4-bromophenyl moiety is evident in the structure of the dual endothelin receptor antagonist, Macitentan.[5] Similarly, the bromochlorophenyl scaffold is a key component in the synthesis of intermediates for SGLT2 inhibitors like Dapagliflozin.[6][7] The demand for these and other complex therapeutics has driven the need for reliable and scalable syntheses of key building blocks like this compound.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most direct and widely applicable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using common reducing agents.

Primary Synthetic Route: Reduction of 4-Bromo-2-chlorobenzaldehyde

The reduction of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzaldehyde (1.0 equivalent) and dissolve it in a suitable solvent, such as methanol or ethanol, at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to control the reaction rate and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate esters formed. This should be done cautiously as hydrogen gas is evolved.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.

Causality Behind Experimental Choices:

-

Choice of Solvent: Methanol or ethanol are good solvents for both the aldehyde and sodium borohydride, facilitating a homogeneous reaction.

-

Stoichiometry of NaBH₄: A slight excess of the reducing agent is often used to ensure complete conversion of the starting material.

-

Temperature Control: Initial cooling to 0 °C is crucial for managing the exothermicity of the hydride addition to the carbonyl group, preventing potential side reactions.

Quantitative Data for the Reduction of 4-Bromo-2-chlorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-chlorobenzaldehyde | [8][9] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [7] |

| Solvent | Methanol or Ethanol | [7] |

| Reaction Temperature | 0 °C to Room Temperature | [7] |

| Reaction Time | 1-2 hours | |

| Typical Yield | >90% |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis of the Precursor: 4-Bromo-2-chlorobenzaldehyde

The starting material, 4-bromo-2-chlorobenzaldehyde, can be synthesized from 4-bromo-2-chlorobenzoic acid. This typically involves a two-step process where the carboxylic acid is first converted to an acid chloride, followed by reduction to the aldehyde.[8] Alternatively, it can be prepared through electrophilic bromination of 2-chlorobenzaldehyde.

Applications in the Synthesis of Biologically Active Molecules

The strategic placement of the halogen atoms and the hydroxyl group makes this compound a valuable precursor for more complex molecular architectures.

Case Study: A Key Structural Element in Endothelin Receptor Antagonists

Endothelin receptor antagonists are a class of drugs used to treat pulmonary arterial hypertension.[10][11] Macitentan is a potent, orally active dual endothelin receptor antagonist.[5] The structure of Macitentan features a 5-(4-bromophenyl)pyrimidine core. While the synthesis of Macitentan does not directly start from this compound, the 4-bromophenyl group is a critical pharmacophore. The synthesis of analogs or related compounds could utilize this compound as a starting point for introducing the required substituted phenyl ring.

Caption: Conceptual pathway for utilizing the title compound in drug synthesis.

Case Study: Precursor for SGLT2 Inhibitor Intermediates

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][12] The synthesis of Dapagliflozin involves an intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[6] This intermediate, while not a direct derivative of this compound, shares the core bromochlorophenyl structure. Synthetic routes to this and related intermediates could be devised starting from this compound, for example, through conversion of the methanol to a benzylic halide followed by a Friedel-Crafts alkylation or a cross-coupling reaction.

Conclusion

This compound stands as a testament to the importance of well-designed building blocks in modern organic synthesis. While its own "discovery" is not a singular event, its emergence as a key intermediate is intrinsically linked to the development of complex and important pharmaceutical agents. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, ensures its continued relevance for researchers and scientists in the field of drug development and medicinal chemistry.

References

- 1. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. nbinno.com [nbinno.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | Benchchem [benchchem.com]

- 9. 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship | Bentham Science [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of (4-Bromo-2-chlorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Understated Importance of Dihalogenated Scaffolds

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of available synthons, halogenated aromatic compounds hold a place of distinction. Their utility extends far beyond their role as simple structural components; the presence and positioning of halogen atoms profoundly influence a molecule's physicochemical properties, metabolic stability, and, most critically, its binding affinity to biological targets.[1] This guide focuses on a particularly versatile yet often overlooked building block: (4-Bromo-2-chlorophenyl)methanol .

The strategic disposition of two different halogen atoms—bromine and chlorine—on the phenyl ring imparts a unique reactivity profile to this molecule.[1] This "orthogonal" reactivity, where one halogen can be selectively functionalized in the presence of the other, provides medicinal chemists with a powerful tool for the stepwise and controlled elaboration of molecular complexity.[1] This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 185315-48-4 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [2][4] |

| Molecular Weight | 221.48 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

The molecule's structure, featuring a hydroxymethyl group and two distinct halogen substituents on the aromatic ring, is the source of its synthetic versatility. The hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group, while the bromine and chlorine atoms are prime sites for metal-catalyzed cross-coupling reactions.

Synthesis of this compound: A Reliable Protocol

The most common and reliable method for the preparation of this compound is the selective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Bromo-2-chlorobenzaldehyde (1.0 eq)

-

Methanol (sufficient to dissolve the aldehyde)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chlorobenzaldehyde in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Building Block of Strategic Importance

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from two key features: the reactive hydroxyl group and the differentially reactive halogen substituents.

Orthogonal Reactivity in Cross-Coupling Reactions

The C-Br and C-Cl bonds on the aromatic ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective functionalization at the 4-position (bromine) while leaving the 2-position (chlorine) untouched for subsequent transformations.

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Orthogonal reactivity in sequential Suzuki couplings.

This stepwise functionalization is a powerful strategy for building molecular diversity and accessing complex scaffolds that would be difficult to synthesize through other means.

Case Study: Synthesis of Biologically Active Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] For instance, bromophenol derivatives have shown potential as antioxidant and anticancer agents.[3][6] The core scaffold can be elaborated into more complex structures, such as pyrazine-carboxamides, which have been explored for their antibacterial activities.[7]

Illustrative Synthetic Scheme: Elaboration via Suzuki Coupling

The following is a representative, albeit generalized, protocol for a Suzuki-Miyaura cross-coupling reaction using a derivative of this compound.

Materials:

-

(4-Bromo-2-chlorophenyl)-derived substrate (e.g., ester or ether) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the (4-Bromo-2-chlorophenyl)-derived substrate, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique pattern of dihalogenation provides a platform for selective, stepwise functionalization, enabling the efficient synthesis of complex molecular architectures. The principles of orthogonal reactivity demonstrated by this compound are a cornerstone of modern synthetic strategy. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the discovery of the next generation of therapeutic agents.

References

Methodological & Application

Protocol for Selective Suzuki-Miyaura Coupling Using (4-Bromo-2-chlorophenyl)methanol: A Guide to Chemoselective C-C Bond Formation

An Application Note for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guide for the selective Suzuki-Miyaura coupling of (4-Bromo-2-chlorophenyl)methanol. This substrate presents a unique challenge and opportunity due to the presence of two distinct halogen atoms, bromine and chlorine. By carefully controlling reaction conditions, one can achieve chemoselective coupling at the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl methanol scaffolds, which are prevalent in medicinal chemistry and materials science.

Introduction: The Principle of Chemoselectivity

The power of palladium-catalyzed cross-coupling reactions lies in their ability to selectively form bonds. When a substrate contains multiple potential reaction sites, as in this compound, the reaction's outcome is dictated by the relative reactivity of these sites. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] The reactivity of aryl halides in this step follows a well-established trend: I > Br > OTf >> Cl.[3][4]

This significant reactivity difference between the carbon-bromine and carbon-chlorine bonds is the foundation for the selective protocol described herein. Under standard conditions with appropriate palladium catalysts and ligands, the Pd(0) complex will preferentially undergo oxidative addition into the C-Br bond, leaving the more inert C-Cl bond untouched. This allows for the synthesis of a mono-arylated product, which can serve as a versatile intermediate for further diversification by targeting the remaining chlorine atom under more forcing conditions if desired.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the selective mono-arylation of this compound at the bromide position.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)

-

Ligand (if using Pd(OAc)₂): SPhos (4 mol%) or other suitable Buchwald ligand.[8]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9]

-

Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or Toluene/Water[1][6]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) for extraction

-

Hexanes for extraction and chromatography

-

Silica Gel for column chromatography

-

Inert Gas: High-purity Argon or Nitrogen

Step-by-Step Procedure

The following workflow outlines the critical steps from reaction setup to product purification.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (4-Bromo-2-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of (4-Bromo-2-chlorophenyl)methanol

This compound is a key bifunctional building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science. Its utility stems from the presence of three distinct functional handles: a reactive bromophenyl group, a more robust chlorophenyl moiety, and a versatile benzylic alcohol. This unique combination allows for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse substituents. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is central to its application, with the C-Br bond being significantly more susceptible to oxidative addition to a palladium(0) catalyst. This inherent chemoselectivity allows for the initial coupling at the 4-position, leaving the 2-position available for subsequent transformations.

This guide provides an in-depth exploration of the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols detailed herein are designed to serve as a practical resource for researchers, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Core Principle: Chemoselectivity in Palladium Catalysis

The successful application of this compound in sequential cross-coupling strategies hinges on the principle of chemoselectivity. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > OTf > Cl.[1][2] This predictable reactivity profile is a cornerstone of modern organic synthesis, allowing for the selective functionalization of polyhalogenated substrates. In the case of this compound, the significantly weaker C-Br bond ensures that the initial cross-coupling reaction will overwhelmingly occur at the bromine-bearing carbon.

Caption: Chemoselective cross-coupling of this compound.

The Role of the Hydroxymethyl Group: To Protect or Not to Protect?

A critical consideration when employing this compound is the fate of the benzylic alcohol functionality. In many instances, particularly in Suzuki-Miyaura and Heck reactions, the unprotected hydroxyl group is well-tolerated.[3] However, under certain conditions, especially with strong bases used in Sonogashira and Buchwald-Hartwig reactions, deprotonation of the alcohol can occur. This may lead to side reactions or interference with the catalytic cycle. While direct palladium-catalyzed coupling of benzyl alcohols via C-O activation is known, it typically requires specific conditions that are distinct from the C-X coupling pathways described here.[4][5][6][7]

For the protocols provided below, the hydroxymethyl group is left unprotected, which is often feasible and simplifies the synthetic route. However, should side reactions or low yields be observed, protection of the alcohol as a benzyl ether or a silyl ether may be necessary.[8] Deprotection can typically be achieved under mild conditions, such as hydrogenolysis for benzyl ethers or fluoride-mediated cleavage for silyl ethers.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[9] The reaction of this compound with various arylboronic acids provides a straightforward route to substituted (2-chloro-[1,1'-biphenyl]-4-yl)methanol derivatives.

Protocol: Synthesis of (2-Chloro-[1,1'-biphenyl]-4-yl)methanol

This protocol describes the selective coupling of this compound with phenylboronic acid.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. |

| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Essential for the transmetalation step. K₃PO₄ is often effective for less reactive substrates. |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic solvent systems are common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Sufficient to promote catalysis without significant decomposition. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2-chloro-[1,1'-biphenyl]-4-yl)methanol.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application in Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction provides a powerful method for the formation of C-C bonds and is particularly useful for the synthesis of styrenyl derivatives from this compound.

Protocol: Synthesis of (2-Chloro-4-vinylphenyl)methanol

This protocol outlines the reaction of this compound with styrene.

Table 2: Reaction Parameters for Heck Reaction

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst. |

| Ligand | PPh₃ (2-10 mol%) or P(o-tolyl)₃ (2-10 mol%) | Triarylphosphines are standard ligands for the Heck reaction. |

| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | A base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle. |

| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are typically used. |

| Temperature | 100-120 °C | Higher temperatures are often necessary for the Heck reaction compared to Suzuki coupling. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |

Step-by-Step Methodology:

-

In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

-

Add styrene (1.5 mmol, 1.5 equiv.) and Et₃N (2.0 mmol, 2.0 equiv.).

-

Add anhydrous DMF (5 mL).

-

Seal the tube and heat the mixture to 110 °C for 16-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and triethylammonium salts.

-

Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield (2-chloro-4-vinylphenyl)methanol.

Application in Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13][14][15] This reaction is highly valuable for the synthesis of arylalkynes.

Protocol: Synthesis of (2-Chloro-4-(phenylethynyl)phenyl)methanol

This protocol describes the coupling of this compound with phenylacetylene.

Table 3: Reaction Parameters for Sonogashira Coupling

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A standard and effective catalyst for Sonogashira couplings. |

| Copper Co-catalyst | CuI (2-5 mol%) | Co-catalyst that is crucial for the activation of the alkyne. |

| Base | Et₃N or Diisopropylamine (2-4 equivalents) | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF | Anhydrous conditions are important. |

| Temperature | Room Temperature to 60 °C | The reaction is often feasible at or near room temperature. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |

Step-by-Step Methodology:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv.) via syringe.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).

-

Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to obtain (2-chloro-4-(phenylethynyl)phenyl)methanol.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17][18] It is a powerful tool for the synthesis of arylamines from aryl halides.

Protocol: Synthesis of (4-Amino-2-chlorophenyl)methanol Derivatives

This protocol details the coupling of this compound with a secondary amine, such as morpholine.

Table 4: Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Common Pd(0) and Pd(II) sources. |

| Ligand | XPhos, RuPhos, or BINAP (2-5 mol%) | Bulky, electron-rich biaryl phosphine ligands are crucial for this transformation. |

| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ can be used for base-sensitive substrates. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary. |

| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst and ligand stability. |

Step-by-Step Methodology:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

-

Add this compound (1.0 mmol, 1.0 equiv.).

-

Add anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired aminated product.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent chemoselectivity between the C-Br and C-Cl bonds allows for predictable and selective functionalization at the 4-position. The protocols provided in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a wide array of complex molecules. While the benzylic alcohol can often be used without protection, researchers should be mindful of potential side reactions, particularly when employing strong bases, and consider protection-deprotection strategies if necessary. The strategic application of these methods will continue to empower chemists in the fields of drug discovery and materials science to construct novel molecular entities with precision and efficiency.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols: Selective Oxidation of (4-Bromo-2-chlorophenyl)methanol

Abstract

This document provides a comprehensive technical guide for the selective oxidation of (4-bromo-2-chlorophenyl)methanol to its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] We present and compare several robust and widely adopted oxidation protocols, including those utilizing Dess-Martin periodinane (DMP), activated manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and a TEMPO-catalyzed system. The protocols are detailed with step-by-step instructions, and the rationale behind the choice of reagents and reaction conditions is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for this specific chemical transformation.

Introduction: The Significance of 4-Bromo-2-chlorobenzaldehyde

4-Bromo-2-chlorobenzaldehyde is a key building block in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, along with the reactive aldehyde functionality, allows for a wide range of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The selective oxidation of the primary benzylic alcohol, this compound, to the aldehyde is a crucial transformation that requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2]

The choice of an appropriate oxidation method depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of other functional groups in the molecule, and considerations of cost, safety, and environmental impact. This guide will delve into the practical aspects of several well-established oxidation methods.

Overview of Oxidation Strategies

The selective oxidation of a primary benzylic alcohol to an aldehyde is a common yet sometimes challenging transformation in organic synthesis. A variety of reagents and catalytic systems have been developed to achieve this with high efficiency and selectivity. The core principle of these reactions involves the removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the carbon atom to which it is attached, to form a carbon-oxygen double bond.

This guide will focus on four distinct and reliable methods for the oxidation of this compound:

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that is well-suited for small to medium-scale syntheses and for substrates with sensitive functional groups.[3][4]

-

Activated Manganese Dioxide (MnO₂) Oxidation: A classic and effective method for the oxidation of benzylic and allylic alcohols.[5][6][7] The reactivity of MnO₂ is highly dependent on its method of preparation and activation.

-

Pyridinium Chlorochromate (PCC) Oxidation: A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[8][9] It is known for its reliability and generally good yields.

-

TEMPO-Catalyzed Oxidation: A modern and "greener" approach that utilizes a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[10][11][12]

The following sections will provide detailed protocols for each of these methods, along with insights into their mechanisms and practical considerations.

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[4] The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.[3]

Causality of Experimental Choices:

-

Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for this reaction as it is relatively inert, has a low boiling point for easy removal, and effectively dissolves both the starting material and the DMP reagent.

-

Room Temperature: The reaction is typically fast and efficient at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

-

Sodium Bicarbonate in Work-up: The work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and to facilitate the removal of the spent iodine reagent.

Experimental Workflow:

Figure 1: Workflow for Dess-Martin Periodinane Oxidation.

Step-by-Step Protocol:

-

To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromo-2-chlorobenzaldehyde.

Method 2: Activated Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the selective oxidation of benzylic and allylic alcohols.[5][6][7] The reaction rate and efficiency are highly dependent on the activity of the MnO₂, which can vary significantly depending on its method of preparation.[6][13]

Causality of Experimental Choices:

-

Activated MnO₂: The use of "activated" MnO₂ is crucial. This form has a high surface area and the appropriate crystalline structure for efficient oxidation.[13]

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as Solvent: These chlorinated solvents are commonly used as they are relatively inert and provide good solubility for the starting material.

-

Stirring at Room Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive substrates.

-

Filtration through Celite®: Since MnO₂ is a solid, the work-up involves filtering the reaction mixture through a pad of Celite® to remove the manganese salts and unreacted MnO₂.

Experimental Workflow:

Figure 2: Workflow for Activated Manganese Dioxide Oxidation.

Step-by-Step Protocol:

-

To a suspension of activated manganese dioxide (5-10 eq. by weight) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 eq.) in DCM.

-

Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with several portions of DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-bromo-2-chlorobenzaldehyde.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation